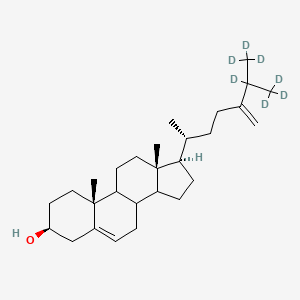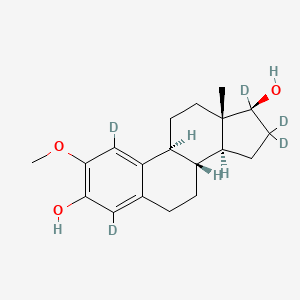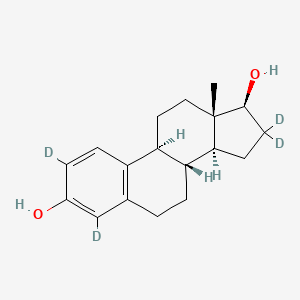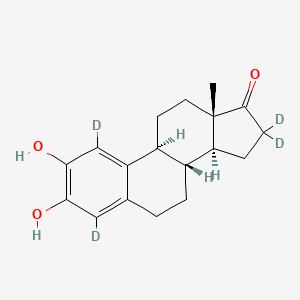
2-Oxoprasugrel-d4 HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 2-Oxoprasugrel-d4 HCl consists of 18 carbon atoms, 14 hydrogen atoms, 4 deuterium atoms, 1 fluorine atom, 1 nitrogen atom, 2 oxygen atoms, 1 sulfur atom, and 1 chlorine atom.Applications De Recherche Scientifique
Biotransformation and Pharmacodynamics
Biotransformation in Human Liver and Intestines
Prasugrel, a thienopyridine prodrug, undergoes biotransformation to its active metabolite through ester bond hydrolysis, forming a thiolactone intermediate. This process is significantly mediated by human liver and intestinal carboxylesterases, explaining the rapid appearance of its active metabolite in plasma and its quick onset of action (Williams et al., 2008).
Metabolism and Pharmacokinetics
The pharmacology of oxazaphosphorines like cyclophosphamide is determined by their metabolism, as the parent drug is relatively inactive. The activation pathway is saturable at higher doses, which may be compensated by auto-induction during continuous infusion or divided doses (Boddy & Yule, 2000).
Pharmacodynamic Comparison in Diabetes and Coronary Artery Disease
In patients with type 2 diabetes and coronary artery disease, prasugrel shows greater platelet inhibition and better response profiles compared to high-dose clopidogrel. This insight is vital in tailoring antiplatelet therapy for such patients (Angiolillo et al., 2011).
Synthesis and Chemical Analysis
- Synthesis of Deuterium-Labeled Analogs: The synthesis of d4 analogs of cyclophosphamide and its metabolites, including methods for quantitative analysis in human body fluids by stable isotope dilution-mass spectrometry, reveals the importance of these compounds in clinical pharmacology (Griggs & Jarman, 1975).
Mécanisme D'action
As a derivative of Prasugrel, 2-Oxoprasugrel-d4 HCl likely shares a similar mechanism of action. Prasugrel is a platelet inhibitor that prevents the formation of blood clots . It inhibits ADP receptors by irreversibly acting on the P2Y12 receptor on platelets. This prevents the activation of the glycoprotein GPIIb/IIIa receptor complex, thereby reducing platelet activation and aggregation .
Propriétés
Numéro CAS |
2012598-55-7 |
|---|---|
Formule moléculaire |
C18H14D4FNO2S·HCl |
Poids moléculaire |
371.89 |
Pureté |
95% by HPLC; 98% atom D |
Numéros CAS associés |
150322-38-6 (unlabelled free base) |
Synonymes |
5-{2-cyclopropyl-1-[2-fluoro(3,4,5,6-D₄)phenyl]-2-oxoethyl}-2H,4H,5H,6H,7H,7aH-thieno[3,2-c]pyridin-2-one hydrochloride |
Étiquette |
Prasugrel Impurities |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











